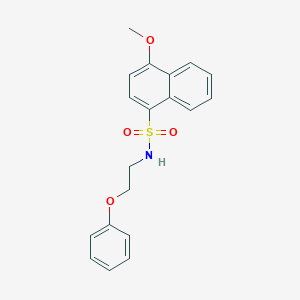
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide (abbreviated as PFOS) is an organic compound that belongs to the family of sulfonamides. PFOS has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment.
作用机制
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is known to interact with various biological pathways in the body, including the peroxisome proliferator-activated receptor (PPAR) pathway and the thyroid hormone pathway. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism and inflammation. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to disrupt thyroid hormone homeostasis, which can lead to adverse effects on growth, development, and metabolism.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects on the body, including liver damage, immune system dysfunction, and developmental abnormalities. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to accumulate in various tissues, including the liver, kidneys, and brain, and can persist in the environment for years. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to have adverse effects on wildlife, including birds, fish, and mammals.
实验室实验的优点和局限性
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also stable and can be stored for extended periods. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also subject to regulatory restrictions in many countries due to its potential adverse effects on human health and the environment.
未来方向
There are several future directions for research on N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide. One area of interest is the development of safer alternatives to N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide for use in various industrial and commercial applications. Another area of research is the development of methods for the remediation of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide-contaminated sites. Additionally, further studies are needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide on human health and the environment, as well as to develop effective strategies for mitigating these effects.
Conclusion:
In conclusion, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is an organic compound that has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its low cost and ease of synthesis. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. Further research is needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide and to develop effective strategies for mitigating these effects.
合成方法
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction yields N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide as a white solid with a melting point of 158-160°C. The synthesis of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is relatively straightforward and can be scaled up for industrial production.
科学研究应用
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is its use as a surfactant in the production of fluoropolymers, which are widely used in the production of non-stick coatings, waterproof fabrics, and firefighting foams. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been studied for its potential use as an antifouling agent in marine coatings, as well as its use in the production of lithium-ion batteries.
属性
产品名称 |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
|---|---|
分子式 |
C21H19NO3S |
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,22-12-13-25-18-7-2-1-3-8-18)19-10-11-21-17(15-19)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
InChI 键 |
XUSZORMNHHJJIF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)



![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)